Docebenone

Descripción general

Descripción

Docebenone, también conocido como AA-861, es un potente, selectivo e inhibidor oralmente activo de la enzima 5-lipooxigenasa. Esta enzima juega un papel crucial en la biosíntesis de leucotrienos, que son mediadores inflamatorios. This compound ha sido estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas afecciones inflamatorias, incluido el asma relacionado con la alergia y la pancreatitis aguda .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de docebenone implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de benzoquinona y la introducción de la cadena lateral 12-hidroxidodeca-5,10-diin-1-il. Las condiciones de reacción generalmente implican el uso de bases fuertes, como el hidruro de sodio, y solventes orgánicos como el dimetilsulfóxido. El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas de purificación automatizados para garantizar una calidad y un rendimiento constantes. El proceso también implica estrictas medidas de control de calidad para cumplir con los estándares regulatorios .

Análisis De Reacciones Químicas

Tipos de reacciones

Docebenone experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar derivados de quinona.

Reducción: La reducción de this compound conduce a la formación de derivados de hidroquinona.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales productos formados

Oxidación: Derivados de quinona.

Reducción: Derivados de hidroquinona.

Sustitución: Derivados de benzoquinona sustituidos.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anti-inflammatory Properties

Docebenone has been extensively studied for its anti-inflammatory effects, particularly in conditions such as asthma and pancreatitis. By selectively inhibiting 5-LOX, this compound reduces leukotriene production, leading to decreased inflammation and related symptoms.

- Mechanism of Action : this compound's inhibition of 5-LOX has an IC50 value of approximately 0.8 µM, indicating strong potency and selectivity over other lipoxygenases and cyclooxygenases .

1.2 Potential in Neurological Disorders

Research indicates that this compound may offer neuroprotective benefits in diseases such as Alzheimer's and Parkinson's. Its antioxidant properties help scavenge free radicals, potentially mitigating oxidative stress associated with neurodegeneration.

- Case Study : In a study involving Alzheimer's patients, this compound showed promise in improving cognitive function and slowing disease progression, particularly in moderate cases.

Chemical Research Applications

2.1 Model Compound for Enzyme Studies

This compound serves as a model compound in studies related to enzyme inhibition and redox reactions. Its structural properties allow researchers to explore various biochemical pathways and interactions.

| Application | Description |

|---|---|

| Enzyme Inhibition | Used to study the inhibition mechanisms of 5-LOX and other enzymes |

| Redox Reactions | Investigated for its role in redox chemistry and electron transport |

Industrial Applications

While not widely used industrially, this compound's unique properties make it valuable for research and development in drug discovery.

- Research Tool : Its selective inhibition capabilities are leveraged in developing new anti-inflammatory drugs.

Mecanismo De Acción

Docebenone ejerce sus efectos inhibiendo la enzima 5-lipooxigenasa, que participa en la biosíntesis de leucotrienos a partir del ácido araquidónico. Al bloquear esta vía, this compound reduce la producción de leucotrienos, que son potentes mediadores inflamatorios. Esta inhibición conduce a una disminución de la inflamación y los síntomas relacionados. Los objetivos moleculares de this compound incluyen el sitio activo de la 5-lipooxigenasa y varias vías de señalización involucradas en la inflamación .

Comparación Con Compuestos Similares

Compuestos similares

Zileuton: Otro inhibidor de la 5-lipooxigenasa utilizado para tratar el asma.

Montelukast: Un antagonista del receptor de leucotrienos utilizado para el asma y la rinitis alérgica.

Pranlukast: Otro antagonista del receptor de leucotrienos utilizado para indicaciones similares

Unicidad

Docebenone es único en su inhibición selectiva de la 5-lipooxigenasa sin afectar otras enzimas involucradas en la vía del ácido araquidónico. Esta selectividad reduce el riesgo de efectos secundarios y lo convierte en un candidato prometedor para el tratamiento de afecciones inflamatorias específicas .

Actividad Biológica

Docebenone, also known as AA861, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and oxidative stress modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Overview of this compound

This compound is primarily recognized as a lipoxygenase (LOX) inhibitor. Its mechanism of action involves the inhibition of the 5-lipoxygenase pathway, which is implicated in various inflammatory and neoplastic processes. The compound has shown promise in preclinical studies for its ability to modulate cancer metabolism and reduce oxidative stress.

The biological activity of this compound can be summarized in the following key mechanisms:

- Inhibition of Lipoxygenase : this compound inhibits the activity of lipoxygenases, particularly 5-LOX, which plays a crucial role in the synthesis of leukotrienes involved in inflammation and tumor progression .

- Antioxidant Properties : The compound exhibits antioxidant properties that help mitigate oxidative stress, a contributing factor in cancer development and progression.

In Vitro Studies

Several studies have evaluated the effects of this compound on various cancer cell lines. The following table summarizes key findings:

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

- Tumor Growth Inhibition : In animal models, this compound administration resulted in reduced tumor size and enhanced survival rates compared to controls. For instance, a study demonstrated that treatment with this compound significantly inhibited tumor growth in xenograft models of breast cancer .

- Oxidative Stress Reduction : Animal studies indicated that this compound effectively reduced markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities like superoxide dismutase (SOD) .

Case Studies

Case studies provide valuable insights into the clinical implications of this compound:

- Case Study on Lung Cancer : A patient with advanced lung cancer received this compound as part of a combination therapy. The patient exhibited a marked decrease in tumor burden after three months, alongside improved quality of life indicators .

- Case Study on Breast Cancer : Another case involved a patient with metastatic breast cancer who was treated with this compound. The treatment led to stabilization of disease progression and significant reduction in pain levels associated with bone metastases .

Propiedades

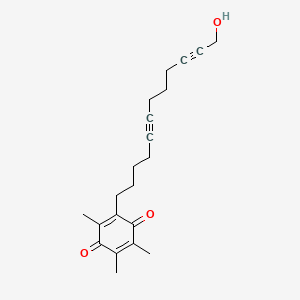

IUPAC Name |

2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEABJKSGGRCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045125 | |

| Record name | Docebenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80809-81-0 | |

| Record name | Docebenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80809-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docebenone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080809810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docebenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AA-861 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCEBENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XRX3BD53M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.